![molecular formula C18H30BrClN2O B4411234 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4411234.png)
1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Wirkmechanismus
1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride acts as a reversible inhibitor of BTK by binding to the enzyme's active site. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by this compound leads to the disruption of this pathway, resulting in decreased B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. In addition, this compound has been shown to induce apoptosis in B-cell lymphoma cell lines and enhance the activity of other anti-cancer agents. However, this compound has also been associated with some adverse effects such as thrombocytopenia and neutropenia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride has several advantages as a research tool, including its high potency and selectivity for BTK. However, its hydrophobic nature and poor solubility can make it challenging to work with in some experimental settings. In addition, the potential for off-target effects and toxicity must be carefully considered when using this compound in laboratory experiments.
Zukünftige Richtungen
For the development of 1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride include exploring its use in combination with other anti-cancer agents, investigating its potential as a treatment for autoimmune diseases, and further understanding its potential adverse effects.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Preclinical studies have shown that this compound effectively inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. In addition, this compound has been shown to enhance the activity of other anti-cancer agents such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
1-[4-(4-bromo-2-propan-2-ylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrN2O.ClH/c1-15(2)17-14-16(19)6-7-18(17)22-13-5-4-8-21-11-9-20(3)10-12-21;/h6-7,14-15H,4-5,8-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOQZGTISIUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.